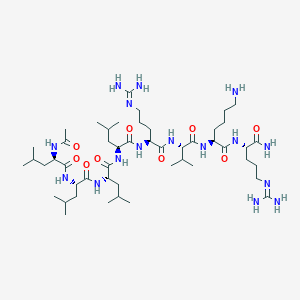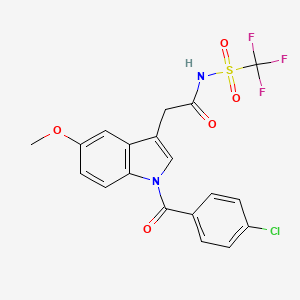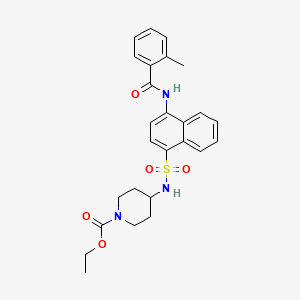
N-(3-methoxyphenyl)-N-methyl-5-m-tolylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N-methyl-5-m-tolylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19NO2S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthetic routes for CHEMBL2324690 are not explicitly documented in the available literature. it is likely that researchers have developed various synthetic pathways to access this compound. Further investigation would be needed to uncover specific methods.
Industrial Production Methods: As of now, there is no information on large-scale industrial production methods for CHEMBL2324690. It may not be produced on an industrial scale due to its specialized nature.
Analyse Chemischer Reaktionen
CHEMBL2324690 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen
Oxidation und Reduktion: Wie viele organische Verbindungen könnte CHEMBL2324690 an Oxidations- oder Reduktionsreaktionen teilnehmen.
Substitutionsreaktionen: Es kann nukleophile oder elektrophile Substitutionen eingehen.
Häufige Reagenzien und Bedingungen: Ohne präzise Daten können wir keine spezifischen Reagenzien oder Bedingungen ermitteln. Standardreagenzien der organischen Chemie (z. B. Säuren, Basen, Katalysatoren) würden wahrscheinlich eine Rolle spielen.
Hauptprodukte: Die Produkte, die aus diesen Reaktionen entstehen, würden vom jeweiligen Reaktionsweg abhängen.
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von CHEMBL2324690 erstrecken sich auf verschiedene wissenschaftliche Bereiche:
Chemie: Forscher könnten seine Reaktivität, Stabilität und sein Potenzial als synthetische Zwischenstufe untersuchen.
Biologie: Es könnte in zellbasierten Assays oder als Werkzeugverbindung verwendet werden, um biologische Prozesse zu untersuchen.
Medizin: Die Untersuchung seiner pharmakologischen Eigenschaften könnte potenzielle therapeutische Anwendungen aufdecken.
Industrie: Wenn skalierbare Produktionsmethoden entwickelt werden, könnte es in der Pharmaindustrie oder in anderen Industrien eingesetzt werden.
5. Wirkmechanismus
Leider ist der genaue Mechanismus, über den CHEMBL2324690 seine Wirkung entfaltet, noch unklar. Weitere Forschungsarbeiten sind erforderlich, um seine molekularen Ziele und Signalwege zu identifizieren.
Wirkmechanismus
Unfortunately, the exact mechanism by which CHEMBL2324690 exerts its effects remains elusive. Further research is needed to identify its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von CHEMBL2324690 kann hervorgehoben werden, indem man es mit ähnlichen Verbindungen vergleicht. Ohne spezifische Namen kann ich keinen direkten Vergleich liefern. Forscher müssten verwandte Strukturen innerhalb der gleichen chemischen Klasse untersuchen.
Eigenschaften
Molekularformel |
C20H19NO2S |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-N-methyl-5-(3-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C20H19NO2S/c1-14-6-4-7-15(12-14)18-10-11-19(24-18)20(22)21(2)16-8-5-9-17(13-16)23-3/h4-13H,1-3H3 |
InChI-Schlüssel |
BABRITZRSIMSNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC=C(S2)C(=O)N(C)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(S)-1-((3S,8aS)-3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-guanidino-butyl]-3-(1H-indol-3-yl)-propionamide](/img/structure/B10780022.png)
![2-(1-(4-Amino-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide](/img/structure/B10780024.png)

![4-[2-(1H-indol-4-yl)-6-(2-methylsulfonylpropan-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B10780039.png)
![N-[3-[5-methoxy-2-[(3-methoxyphenyl)methoxy]phenyl]propyl]propanamide](/img/structure/B10780042.png)
![4-[(4-but-2-ynoxyphenyl)sulfonylmethyl]-N-hydroxy-1-propan-2-ylsulfonylpiperidine-4-carboxamide](/img/structure/B10780047.png)
![3-[1-(4-Chlorobenzoyl)-5-methoxy-3-methylindol-2-yl]propanoic acid](/img/structure/B10780048.png)
![4-[(S)-4-Carboxy-2-({5-[2-((S)-2-cyclobutylcarbamoyl-pyrrolidin-1-yl)-2-oxo-ethoxy]-1-phenyl-1H-pyrazole-3-carbonyl}-amino)-butyryl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B10780055.png)

![3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol](/img/structure/B10780075.png)
![N-[2-methyl-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B10780083.png)
![4-methoxy-N,2,6-trimethyl-N-[2-[2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy]ethyl]benzenesulfonamide](/img/structure/B10780090.png)
